molecular formula C22H22N2O2 B5804775 2-(1-naphthyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide

2-(1-naphthyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide

Cat. No. B5804775
M. Wt: 346.4 g/mol
InChI Key: AKFJWTLOWUWHFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-naphthyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide is a chemical compound that has been synthesized for scientific research purposes. This compound has gained significant attention among researchers due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 2-(1-naphthyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide is not fully understood. However, it has been suggested that the compound may inhibit the activity of enzymes involved in DNA replication and repair, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce changes in the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair. Additionally, it has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair. These effects suggest that the compound may have potential applications in the treatment of cancer.

Advantages and Limitations for Lab Experiments

One advantage of 2-(1-naphthyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide is its high potency against cancer cells. Additionally, it has been shown to have low toxicity in normal cells, suggesting that it may have a favorable safety profile. However, one limitation of this compound is its limited solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

For research on 2-(1-naphthyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide include further studies on its mechanism of action, as well as its potential applications in the treatment of various types of cancer. Additionally, research could focus on developing more soluble forms of the compound, which could improve its efficacy in experimental settings. Finally, studies could investigate the potential for combination therapies involving this compound and other anti-cancer agents.

Synthesis Methods

The synthesis of 2-(1-naphthyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide involves the reaction of 2-phenylbutanoic acid with 1-naphthylamine in the presence of a coupling agent, such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, such as N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with N,N-diethylaminoethyl chloride to form the final product.

Scientific Research Applications

2-(1-naphthyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide has been studied for its potential applications in the field of cancer research. Studies have shown that this compound has anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-2-19(16-9-4-3-5-10-16)22(25)26-24-21(23)15-18-13-8-12-17-11-6-7-14-20(17)18/h3-14,19H,2,15H2,1H3,(H2,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFJWTLOWUWHFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)ON=C(CC2=CC=CC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C1=CC=CC=C1)C(=O)O/N=C(/CC2=CC=CC3=CC=CC=C32)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.